Isostearyl glyceryl ether Isostearyl glyceryl ether
Brand Name: Vulcanchem
CAS No.: 78145-84-3
VCID: VC1835487
InChI: InChI=1S/C21H44O3/c1-20(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-24-19-21(23)18-22/h20-23H,3-19H2,1-2H3
SMILES: CC(C)CCCCCCCCCCCCCCCOCC(CO)O
Molecular Formula: C21H44O3
Molecular Weight: 344.6 g/mol

Isostearyl glyceryl ether

CAS No.: 78145-84-3

Cat. No.: VC1835487

Molecular Formula: C21H44O3

Molecular Weight: 344.6 g/mol

* For research use only. Not for human or veterinary use.

Isostearyl glyceryl ether - 78145-84-3

Specification

CAS No. 78145-84-3
Molecular Formula C21H44O3
Molecular Weight 344.6 g/mol
IUPAC Name 3-(16-methylheptadecoxy)propane-1,2-diol
Standard InChI InChI=1S/C21H44O3/c1-20(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-24-19-21(23)18-22/h20-23H,3-19H2,1-2H3
Standard InChI Key JAUFWPNLLLUYNV-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCCCCCCOCC(CO)O
Canonical SMILES CC(C)CCCCCCCCCCCCCCCOCC(CO)O

Introduction

Chemical Identity and Structure

Isostearyl glyceryl ether, also known as 3-(isooctadecyloxy)propane-1,2-diol, is an alkyl glyceryl ether with the molecular formula C21H44O3 . Structurally, it consists of an isostearyl (branched C18) alkyl chain terminated with glycerin at one end via an ether linkage . The compound has a molecular weight of 344.6 g/mol and is characterized by its ether bond connecting the isostearyl alcohol component to glycerin .

Identification Parameters

The following table presents the key identification parameters for isostearyl glyceryl ether:

ParameterValue
IUPAC Name3-(isooctadecyloxy)propane-1,2-diol
Common NamesIsostearyl glyceryl ether, Penetol GE-IS, Monoisostearyl glyceryl ether
CAS Registry Number78145-84-3
Molecular FormulaC21H44O3
Molecular Weight344.6 g/mol
SMILES NotationCC(C)CCCCCCCCCCCCCCCOCC(O)CO
InChI KeyJAUFWPNLLLUYNV-UHFFFAOYSA-N

Source: Data compiled from PubChem and other chemical databases

Physical and Chemical Properties

Isostearyl glyceryl ether exhibits specific physicochemical properties that make it suitable for various applications, particularly in cosmetic formulations.

Physical Properties

The compound exists as a colorless to pale yellow liquid at room temperature. Its relatively high molecular weight contributes to its low volatility, making it stable in formulations . The branched structure of the isostearyl component provides enhanced solubility characteristics compared to its straight-chain counterparts.

Chemical Properties

One of the most notable properties of isostearyl glyceryl ether is its excellent emulsion characteristics. It can coexist with water and form liquid crystalline structures across a wide temperature range in various compositions . This property enables the formation of high water content water-in-oil (W/O) emulsions, which are desirable in many cosmetic applications .

The compound contains two free hydroxyl groups from the glycerol component, which contribute to its hydrophilic properties, while the long isostearyl chain provides lipophilic characteristics. This amphiphilic nature makes it an effective emulsifier and skin-conditioning agent .

Synthesis and Manufacturing

Traditional Etherification

The primary method for synthesizing isostearyl glyceryl ether involves the etherification reaction between isostearyl alcohol and glycerin. This process typically occurs under acidic conditions to facilitate the formation of the ether bond . The reaction represents a condensation process where water is eliminated as a byproduct.

Glycidyl Ether Hydrolysis

Another significant method for the production of isostearyl glyceryl ether involves the hydrolysis of isostearyl glycidyl ether. Research has shown that this reaction can be dramatically enhanced by using acetic acid as a solvent during the hydrolysis process . The general procedure involves:

  • Reacting isostearyl glycidyl ether with water in the presence of acetic acid as a solvent

  • Maintaining the reaction at elevated temperatures (typically 90-100°C) for several hours

  • Treating the reaction mixture with an alkali metal hydroxide solution after completion

  • Purifying the final product through various methods, including vacuum distillation

This method can yield isostearyl glyceryl ether with high purity and at higher yields compared to traditional methods, with reported yields exceeding 75% in some experimental setups .

Biological Activity and Functions

Skin Conditioning Properties

Isostearyl glyceryl ether exhibits significant biological activity primarily as a skin-conditioning agent. It enhances skin hydration and improves the texture of cosmetic products by forming a protective barrier on the skin . This barrier function helps to prevent transepidermal water loss, keeping the skin hydrated and supple.

Effects on Transdermal Delivery

Research has demonstrated that isostearyl glyceryl ether can facilitate the absorption of active pharmaceutical ingredients through the skin, making it valuable in transdermal drug delivery systems . Studies indicate that it can affect intercellular lipids in the skin, potentially modifying the skin permeability and enhancing the penetration of hydrophilic drugs .

Self-Assembled Structures

An intriguing property of isostearyl glyceryl ether is its ability to form self-assembled structures, such as liquid crystals, which have potential applications in enhancing transdermal drug delivery. Research has shown that these structures can significantly improve the skin permeation of hydrophilic model drugs like antipyrine .

A study using small- and wide-angle X-ray scattering (SWAXS) and freeze-fracture transmission electron microscopy (FF-TEM) revealed that certain formulations containing isostearyl glyceryl ether formed a lamellar phase with a remarkably long repeated distance of approximately 72 nm, which is unique in surfactant systems .

Applications in Cosmetics and Personal Care

Role in Cosmetic Formulations

Isostearyl glyceryl ether functions primarily as a skin-conditioning agent in cosmetic products applied to the skin . The Cosmetic Ingredient Review (CIR) expert panel has evaluated alkyl glyceryl ethers, including isostearyl glyceryl ether, and concluded that they are safe for use in cosmetic formulations at current concentrations .

Emollient Properties

As an emollient, isostearyl glyceryl ether helps to soften and smooth the skin by filling in the spaces between skin cells and creating a smooth surface . This property makes it particularly valuable in formulations designed to address dry or rough skin conditions.

Formulation Compatibility

Isostearyl glyceryl ether has been shown to enhance the solubility and stability of active ingredients in formulations. Studies indicate that it can form liquid crystalline structures when mixed with certain drugs, which may improve their bioavailability and therapeutic efficacy . Its interactions with surfactants have been investigated for their potential to modulate skin absorption rates during topical applications.

Pharmaceutical Applications

Transdermal Drug Delivery

The most significant pharmaceutical application of isostearyl glyceryl ether lies in its potential to enhance transdermal drug delivery systems. Research has shown that formulations containing this compound can significantly enhance the skin permeation of hydrophilic drugs .

Case Study: Enhancement of Antipyrine Permeation

A detailed study examined how different self-assembled structures of isostearyl glyceryl ether affected skin permeation of the model hydrophilic drug antipyrine (ANP, log Kₒ/ᵥ, -1.51). Two specific formulations were studied:

  • GET6BG20 (6% GET/20% BG/74% Water) - formed core-shell particles with an L3 phase core

  • GET6BG60 (6% GET/60% BG/34% Water) - formed a lamellar phase with a repeated distance of ~72 nm

Both formulations significantly enhanced the skin permeation of antipyrine, but with distinct permeation profiles. The differences were attributed to the penetration process of isostearyl glyceryl ether in the epidermis and its interactions with intercellular lipids .

The study found that epidermal accumulation of isostearyl glyceryl ether was significantly higher with the GET6BG60 formulation than with GET6BG20 after 1.5 hours of permeation, which might be related to differences in their deformable properties .

Comparative Analysis with Other Alkyl Glyceryl Ethers

Isostearyl glyceryl ether belongs to a family of compounds known as alkyl glyceryl ethers. While it shares structural similarities with other members of this family, its branched isostearyl chain provides unique properties that distinguish it from straight-chain analogs.

Comparison with Other Alkyl Glyceryl Ethers

The following table compares key properties of isostearyl glyceryl ether with other related compounds:

CompoundAlkyl ChainFunction in CosmeticsKey Properties
Isostearyl Glyceryl EtherBranched C18 (iso)Skin-conditioning agent - emollientExcellent emulsion stability, forms liquid crystals
EthylhexylglycerinBranched C8Deodorant agent; skin-conditioning agentEnhances preservative effectiveness
Batyl AlcoholStraight C18Emulsion stabilizer; skin-conditioning agentOcclusive properties
Chimyl AlcoholStraight C16Skin-conditioning agent - emollientEmollient properties
Oleyl Glyceryl EtherUnsaturated C18Skin-conditioning agent - emollientEnhanced spreadability

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